Product packaging for 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL(Cat. No.:)

5,7-Dihydrofuro[3,4-D]pyridazin-4-OL

Cat. No.: B14017985
M. Wt: 138.12 g/mol
InChI Key: DUZCQOBCVNTKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dihydrofuro[3,4-d]pyridazin-4-ol is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates both furo and pyridazinone rings, a motif found in compounds investigated for various biological activities. Related dihydrofuro-pyrimidine and dihydropyrrolo-pyridine structures have been explored as key scaffolds in developing allosteric modulators for neurological targets, such as the M4 muscarinic acetylcholine receptor, highlighting the potential of such frameworks in designing therapeutics for psychiatric and nervous system disorders . Furthermore, the 3,4-dihydro-2(1H)-pyridone core, a structurally analogous heterocycle, is recognized as a privileged structure in drug discovery due to its diverse biological profile, including vasorelaxant, anti-HIV, and antitumor activities . As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules. Its potential applications include serving as a precursor for novel active compounds and use in method development and library synthesis for high-throughput screening. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B14017985 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5,7-dihydro-2H-furo[3,4-d]pyridazin-1-one

InChI

InChI=1S/C6H6N2O2/c9-6-5-3-10-2-4(5)1-7-8-6/h1H,2-3H2,(H,8,9)

InChI Key

DUZCQOBCVNTKFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C(=O)NN=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for the Construction of 5,7 Dihydrofuro 3,4 D Pyridazin 4 Ol and Its Congeners

Retrosynthetic Analysis of the 5,7-Dihydrofuro[3,4-D]pyridazine System

A retrosynthetic analysis of the 5,7-dihydrofuro[3,4-d]pyridazine core suggests several key disconnections. The primary approach involves the disconnection of the pyridazine (B1198779) ring, leading to a substituted furan (B31954) precursor. This furan derivative would already contain the necessary functionalities for the subsequent annulation of the pyridazine ring. A logical precursor would be a 3,4-disubstituted furan, where the substituents can react with a hydrazine equivalent to form the six-membered nitrogen-containing ring.

Alternatively, a disconnection of the dihydrofuran ring can be envisioned. This would start with a pre-formed pyridazine ring bearing substituents at the 4- and 5-positions that can be elaborated to form the fused five-membered oxygen-containing ring. This approach allows for the early introduction of the pyridazine moiety, with the final ring-closing step forming the dihydrofuran ring. The choice between these strategies often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Synthetic Routes to the Pyridazine Ring System in 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL

The construction of the pyridazine ring is a crucial step in the synthesis of furo[3,4-d]pyridazines. Various methods have been developed for the formation of pyridazine and its fused derivatives.

Cyclization reactions are a common strategy for forming the pyridazine ring. One of the most fundamental approaches involves the reaction of a 1,4-dicarbonyl compound with hydrazine. youtube.com In the context of the furo[3,4-d]pyridazine system, this would translate to the use of a furan derivative bearing two adjacent carbonyl functionalities, such as a 3,4-diacylfuran. Treatment of this diketone with hydrazine hydrate would lead to a condensation reaction, followed by cyclization and dehydration to afford the fused pyridazine ring.

Another powerful cyclization method is the inverse-electron-demand Diels-Alder reaction. This approach typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. mdpi.com While not directly starting from a furan, this method can be used to construct a substituted pyridazine which can then be further functionalized to form the fused dihydrofuran ring.

The condensation of hydrazine and its derivatives with suitable dicarbonyl compounds is a cornerstone of pyridazine synthesis. researchgate.netliberty.edu This method is highly versatile and can be applied to the synthesis of a wide range of pyridazine-containing heterocycles. For the synthesis of this compound, a key intermediate would be a furan-3,4-dicarboxylic acid derivative, such as a diester or a diacid chloride. Reaction of this intermediate with hydrazine hydrate would proceed through a diacylhydrazide intermediate, which upon heating or acid catalysis, would cyclize to form the pyridazinone ring system. mdpi.com

The following table summarizes some common condensation reactions for pyridazine synthesis:

Starting MaterialReagentProductReference
1,4-DiketoneHydrazine HydratePyridazine youtube.com
γ-KetoesterHydrazine HydratePyridazinone researchgate.net
3,4-DiacylfuranHydrazine HydrateFuro[3,4-d]pyridazine liberty.edu
Furan-3,4-dicarboxylateHydrazine HydrateFuro[3,4-d]pyridazin-1(2H)-one mdpi.com

The introduction of the two adjacent nitrogen atoms of the pyridazine ring is most commonly achieved by using hydrazine or a substituted hydrazine as a reagent. This ensures the formation of the N-N bond characteristic of the pyridazine core. Alternative strategies, though less common for simple pyridazines, could involve the use of other nitrogen-containing reagents. For instance, the cyclization of dinitriles or the reaction of α,β-unsaturated carbonyl compounds with diazomethane derivatives can also lead to nitrogen-containing six-membered rings, though these are less direct for the target structure. The choice of the nitrogen source is critical and is almost exclusively hydrazine or its derivatives in the context of pyridazine synthesis from dicarbonyl precursors.

Synthetic Approaches to the Dihydrofuran Moiety of this compound

The dihydrofuran ring can be constructed either before or after the formation of the pyridazine ring. Several ring-closure reactions are available for the synthesis of dihydrofurans.

One of the most powerful methods for the construction of dihydrofuran rings is the ring-closing metathesis (RCM) of a diene. bohrium.comresearchgate.netresearchgate.net This reaction, typically catalyzed by ruthenium-based catalysts, allows for the formation of the five-membered ring from an acyclic precursor containing two terminal double bonds. In the context of the target molecule, a pyridazine derivative with appropriate alkenyl side chains could be subjected to RCM to form the fused dihydrofuran ring.

Intramolecular cyclization reactions are also a key strategy for forming dihydrofuran rings. nih.gov For example, an intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks an alkyl halide within the same molecule, can lead to the formation of the cyclic ether. Another approach is the acid-catalyzed cyclization of an unsaturated alcohol. These methods provide a versatile toolkit for the construction of the dihydrofuran moiety.

The following table highlights some common ring-closure reactions for dihydrofuran synthesis:

Reaction TypeKey PrecursorCatalyst/ReagentReference
Ring-Closing MetathesisAcyclic dieneGrubbs' Catalyst bohrium.comresearchgate.netresearchgate.net
Intramolecular Williamson Ether SynthesisHalohydrinBase nih.gov
Acid-Catalyzed CyclizationUnsaturated alcoholAcid nih.gov
Palladium-Catalyzed CyclizationAlkenolPalladium Catalyst researchgate.net

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a critical aspect of the synthesis of complex molecules like this compound and its congeners, allowing for the introduction and modification of substituents to explore structure-activity relationships.

A key transformation in the synthesis of the target molecule from a furo[3,4-d]pyridazinone precursor is the reduction of the pyridazinone carbonyl group to a hydroxyl group. This can be achieved using various reducing agents. For instance, the reduction of pyridazin-3-ones with zinc dust in acetic acid has been reported to selectively afford 4,5-dihydropyridazin-3-ones. While this does not yield the desired alcohol directly, it demonstrates that selective reduction of the pyridazinone ring is possible. More potent reducing agents, such as sodium borohydride or lithium aluminum hydride, could potentially effect the reduction of the carbonyl to the corresponding alcohol, although care must be taken to avoid over-reduction or reduction of other sensitive functional groups within the molecule.

Another important FGI is the introduction of substituents on the pyridazinone nitrogen. This is typically achieved by N-alkylation reactions. For example, the reaction of 6-(4-(3-methoxy/3-tifluoromethylphenyl)piperazine-1-yl/morpholino)-3(2H)-pyridazinone with ethyl bromoacetate in the presence of a base like potassium carbonate leads to the substitution at the nitrogen atom of the pyridazinone ring nih.gov. This strategy can be employed to synthesize a variety of N-substituted congeners of this compound.

Furthermore, functional groups on the furan or pyridazine ring can be interconverted to generate diverse analogs. For instance, halogenated derivatives can be subjected to transition metal-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functionalities.

Regioselective and Stereoselective Synthesis Considerations

The regioselectivity of the synthesis is a crucial factor, particularly when employing unsymmetrically substituted furan precursors. The initial substitution pattern on the furan ring will dictate the orientation of the fused pyridazine ring and the final positions of substituents on the bicyclic system. For instance, in the synthesis of pyridazine furocoumarins, the key step for constructing the fused pyridazine ring was a Diels-Alder reaction of intermediate dihydrofuran-3-ones with 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine, where the regioselectivity was controlled by the substitution on the furan precursor researchgate.net. When starting with an unsymmetrical furan-3,4-dicarbonyl derivative, the differential reactivity of the two carbonyl groups towards hydrazine will determine the regiochemical outcome of the cyclocondensation reaction.

Stereoselectivity becomes a significant consideration when synthesizing congeners of this compound that possess chiral centers. For example, the reduction of a substituted pyridazinone could potentially generate a stereocenter at the carbon bearing the newly formed hydroxyl group. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For instance, the asymmetric dihydroxylation of amino-functionalized vinyl sulfones has been utilized for the preparation of enantiomerically enriched 3-hydroxypiperidines, highlighting the potential for stereoselective functionalization of heterocyclic rings nih.gov. In the context of the target molecule, if a prochiral pyridazinone is used as a precursor, the use of chiral reducing agents could lead to the stereoselective synthesis of a specific enantiomer of the corresponding alcohol.

Exploration of Novel Catalytic and Enabling Technologies in Synthesis

Modern synthetic methodologies, including transition metal catalysis, organocatalysis, and photochemical and electrochemical methods, offer powerful tools for the efficient and selective construction of heterocyclic scaffolds like this compound.

Transition metal catalysis, particularly with palladium and copper, has become indispensable for the synthesis and functionalization of heterocyclic compounds nih.govmdpi.com. A tandem Sonogashira coupling-cycloisomerization reaction has been effectively used for the synthesis of the furo[2,3-c]pyridazine ring system, starting from a 2-bromo-3-aminopyridizinone skeleton nih.gov. A similar strategy could be envisioned for the construction of the furo[3,4-d]pyridazine core, potentially involving a palladium-catalyzed coupling of a suitably functionalized furan with a pyridazine precursor, followed by an intramolecular cyclization.

Furthermore, rhodium-catalyzed C-H activation has been demonstrated as a powerful tool for the synthesis of benzopyridazine analogues, where a pyrazolidinone moiety directs the ortho C-H activation researchgate.net. This approach could potentially be adapted for the annulation of a pyridazinone ring onto a furan core.

CatalystReactant 1Reactant 2ProductYield (%)Reference
Pd(PPh₃)₂Cl₂, CuI, TEA2-bromo-3-aminopyridizinoneTerminal alkyneFuro[2,3-c]pyridazineVaries nih.gov
[RhCp*Cl₂]₂, AgSbF₆PyrazolidinoneAlkyneBenzopyridazineVaries researchgate.net
Pd₂(dba)₃, BINAP, Cs₂CO₃Dihydrofuro[3,4-d]pyrimidine derivativeAryl halideAryl-substituted congenerVaries kuleuven.be

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds. While specific applications to the furo[3,4-d]pyridazine system are not widely reported, general organocatalytic methods for pyridazine synthesis can be considered. For example, a biologically inspired organocatalytic one-pot synthesis of highly functionalized pyridazines has been developed from Morita-Baylis-Hillman (MBH) carbonates and diazo compounds. This approach could potentially be adapted for the construction of the pyridazinone ring in the target molecule.

Photochemical and electrochemical methods offer unique and often milder alternatives to traditional thermal reactions for the synthesis of heterocyclic compounds. Photochemical reactions, for instance, can be used to induce cyclizations that are not feasible under thermal conditions. While direct photochemical synthesis of the furo[3,4-d]pyridazine ring is not well-documented, photochemical methods have been employed for the synthesis of functionalized imidazopyridines, showcasing the potential of light-induced reactions in constructing fused nitrogen-containing heterocycles mdpi.com.

Electrochemical synthesis provides a green and efficient way to generate reactive intermediates and promote cyclization reactions researchgate.net. The electrochemical reduction of substituted pyridazines has been shown to lead to 1,4-dihydropyridazines or, through ring contraction, to pyrroles beilstein-journals.org. It is conceivable that an electrochemical reduction of a suitable furo[3,4-d]pyridazinone precursor could yield the desired this compound.

Green Chemistry Principles in the Preparation of this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key aspects include the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.

Microwave-assisted synthesis has been shown to be a valuable tool in green chemistry for the rapid and efficient synthesis of pyridazinone derivatives researchgate.net. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the synthesis of various pyridazinone derivatives has been successfully achieved using microwave irradiation.

The use of greener solvents is another important consideration. Ionic liquids have been investigated as environmentally friendly reaction media for the synthesis of pyridazine derivatives via inverse-type Diels-Alder reactions, offering advantages such as reduced reaction times and the potential for solvent recycling nih.gov. The solubility of pyridazinone derivatives has also been studied in various pharmaceutical solvents, which can inform the choice of greener solvent systems for synthesis and purification beilstein-journals.org.

Furthermore, catalytic methods, particularly those employing earth-abundant and non-toxic metals, align well with the principles of green chemistry. The development of catalytic cycles that minimize waste and maximize atom economy is a key goal in the sustainable synthesis of the target compound and its congeners.

Green Chemistry ApproachApplication in Pyridazinone SynthesisAdvantagesReference(s)
Microwave-assisted synthesisSynthesis of various pyridazinone derivativesReduced reaction times, higher yields, cleaner reactions researchgate.net
Use of ionic liquidsDiels-Alder reactions for pyridazine synthesisRecyclable solvent, reduced use of volatile organic compounds nih.gov
CatalysisTransition metal and organocatalysisHigh efficiency, selectivity, reduced waste nih.govresearchgate.net
Sonochemical methodsSynthesis of pyrazolylpyridazine-3-thione derivativesReduced reaction times, increased yields nih.gov

Solvent-Free Synthesis

Traditional organic syntheses often rely on volatile and often hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Solvent-free synthesis, a key principle of green chemistry, aims to eliminate or significantly reduce the use of such solvents. One of the most promising techniques in this domain is microwave-assisted organic synthesis (MAOS).

Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. For the synthesis of this compound, a plausible solvent-free approach involves the direct condensation of a suitable furan-3,4-dicarbonyl precursor with hydrazine hydrate under microwave irradiation. A hypothetical reaction scheme is presented below:

Hypothetical Solvent-Free Synthesis of this compound

Reactant 1Reactant 2ConditionsProduct
Diethyl furan-3,4-dicarboxylateHydrazine hydrateMicrowave irradiation (e.g., 100-150 °C), catalyst (optional, e.g., p-TsOH)This compound

This approach is inspired by reported solvent-free, microwave-assisted syntheses of related heterocyclic systems, such as pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles. researchgate.netresearchgate.net The absence of a solvent not only reduces environmental impact but also simplifies the work-up procedure, as the product may often be isolated by simple filtration or recrystallization.

Use of Renewable Feedstocks

The transition from petrochemical-based starting materials to renewable feedstocks is another critical aspect of sustainable chemistry. Furan derivatives, in particular, are attractive targets for biomass valorization. Lignocellulosic biomass can be converted into furfural and 5-hydroxymethylfurfural (HMF), which serve as versatile platform chemicals for the synthesis of a wide array of furan-based compounds. nih.govmdpi.comnih.gov

For the synthesis of this compound, the key precursor, furan-3,4-dicarboxylic acid or its ester derivatives, can potentially be derived from biomass. While the direct biological production of furan-3,4-dicarboxylic acid is not as established as that of its 2,5-isomer (2,5-furandicarboxylic acid, FDCA), chemical strategies from biomass-derived precursors are conceivable. nih.govresearchgate.net For instance, multi-step chemical transformations starting from furfural could yield the desired 3,4-disubstituted furan core.

Potential Renewable Feedstock-Based Route

Biomass SourcePlatform ChemicalKey IntermediateTarget Precursor
LignocelluloseFurfuralSubstituted FuranFuran-3,4-dicarboxylic acid derivative

Minimization of Byproduct Formation

The minimization of byproducts is intrinsically linked to the principles of atom economy and waste reduction. The choice of reaction conditions and synthetic strategy plays a crucial role in achieving this goal. The proposed cyclocondensation reaction for the formation of the furo[3,4-d]pyridazine core is inherently atom-economical, with the primary byproducts being water and, in the case of using esters, the corresponding alcohol.

Atom Economy in the Synthesis of this compound

ReactantsProductsByproducts
Furan-3,4-dicarboxylic acid + HydrazineThis compoundWater
Diethyl furan-3,4-dicarboxylate + HydrazineThis compoundEthanol, Water

The use of microwave irradiation, as mentioned in the solvent-free synthesis section, can also contribute to the minimization of byproducts by reducing reaction times and potentially preventing the formation of degradation products that can arise from prolonged heating. Furthermore, the selection of highly efficient and selective catalysts can steer the reaction towards the desired product, thereby reducing the formation of unwanted side products.

Parallel Synthesis and Combinatorial Chemistry Approaches for Analogs

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery. georgiasouthern.edu These techniques can be readily applied to the synthesis of analogs of this compound to explore the structure-activity relationship (SAR) of this scaffold.

A parallel synthesis approach could be employed starting from a common precursor, such as a furan-3,4-dicarbonyl derivative, and reacting it with a diverse set of hydrazines. This would allow for the introduction of various substituents on the pyridazine ring.

Parallel Synthesis of this compound Analogs

Common PrecursorDiverse Reactants (R-NHNH₂)Resulting Analogs
Diethyl furan-3,4-dicarboxylateMethylhydrazine, Phenylhydrazine, etc.N-substituted furo[3,4-d]pyridazinones

Microwave-assisted parallel synthesis platforms are particularly well-suited for this purpose, enabling the rapid and efficient synthesis of a library of compounds in a multi-well format. researchgate.net

Furthermore, by starting with a library of substituted furan dicarboxylates, diversity can be introduced into the furan portion of the molecule. This dual approach of varying both the furan and hydrazine building blocks would lead to a comprehensive library of furo[3,4-d]pyridazine analogs.

Combinatorial Approach for Furo[3,4-d]pyridazine Library Generation

Furan Precursor Library (R₁, R₂ varied)Hydrazine Library (R₃ varied)Furo[3,4-d]pyridazine Analog Library
Substituted furan-3,4-dicarboxylatesSubstituted hydrazinesVariously substituted furo[3,4-d]pyridazines

This combinatorial strategy, especially when coupled with automated synthesis and purification technologies, can significantly accelerate the discovery of novel compounds with desired biological activities.

Chemical Reactivity and Mechanistic Investigations of 5,7 Dihydrofuro 3,4 D Pyridazin 4 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring is generally considered an electron-deficient system, which typically deactivates it towards electrophilic aromatic substitution. The presence of two adjacent nitrogen atoms withdraws electron density from the ring, making it less susceptible to attack by electrophiles. However, the fusion of an electron-rich furan (B31954) ring can modulate this reactivity.

Detailed experimental studies on the electrophilic aromatic substitution of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol are not extensively reported in the literature. However, based on the general principles of heterocyclic chemistry, any electrophilic attack would likely be directed by the activating effect of the fused furan ring and the directing effects of the substituents. The hydroxyl group at the 4-position, existing in tautomeric equilibrium with the keto form (see Section 3.3.1), would further influence the electronic properties of the pyridazine ring. Theoretical calculations and experimental work on analogous pyrido[3,4-c]pyridazines suggest that electrophilic substitution, when it occurs, may proceed at positions influenced by the fused ring system. mdpi.com

Reaction Type Predicted Regioselectivity Influencing Factors
NitrationSubstitution at the carbon atom most activated by the furan ring.Harsh reaction conditions are likely required.
HalogenationSubstitution pattern would depend on the specific halogen and catalyst used.The electron-donating nature of the furan ring may facilitate the reaction.
Friedel-CraftsGenerally difficult on electron-deficient pyridazine rings.The presence of the fused furan may not be sufficient to overcome the deactivating effect.

Nucleophilic Substitution Reactions on the Furan and Pyridazine Cores

Nucleophilic substitution reactions are more characteristic of pyridazine systems, particularly when a good leaving group is present. In the case of this compound, the hydroxyl group itself is a poor leaving group. However, it can be protonated or converted into a better leaving group to facilitate substitution.

Studies on related halogenated pyridazinones have shown that the pyridazine ring is susceptible to nucleophilic attack. nih.gov For instance, the sequential nucleophilic aromatic substitution of 4,5,6-trifluoropyridazin-3(2H)-one demonstrates that the regioselectivity of the substitution is influenced by the nature of the nucleophile and the existing substituents on the ring. nih.gov While this compound does not possess halogen leaving groups, this highlights the inherent reactivity of the pyridazine core towards nucleophiles.

Reactivity of the furan core towards nucleophiles is generally low unless activated by electron-withdrawing groups. In this fused system, the pyridazine moiety acts as an electron-withdrawing group, which might render the furan ring more susceptible to nucleophilic attack than an isolated furan ring.

Tautomerism and Isomerism Studies of this compound

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the hydroxyl (enol) form and the pyridazinone (keto) form. It is well-established that 4-hydroxypyridazines predominantly exist in the more stable oxo (keto) form. researchgate.net This equilibrium is a fundamental characteristic of many heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen atom.

The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and pH. In many cases, the keto tautomer is thermodynamically more stable. libretexts.org The keto-enol tautomerism of this molecule can be represented as follows:

[Keto-Enol Tautomerism of this compound]
Tautomeric Form Key Structural Feature Relative Stability
Enol FormC=C-OHGenerally less stable
Keto FormC=O and N-HGenerally more stable researchgate.net

The predominance of the keto form has significant implications for the reactivity of the molecule, as the chemical properties of a ketone differ substantially from those of an enol.

Prototropic shifts are fundamental to the interconversion of tautomers and involve the migration of a proton. In the context of this compound, the shift of the proton from the hydroxyl group to the ring nitrogen atom (or vice versa) constitutes the keto-enol tautomerization.

The rate of this interconversion can influence the outcome of chemical reactions. If a reaction is specific to one tautomer, and the rate of tautomerization is rapid, the reaction will proceed through that tautomer, even if it is the minor component in the equilibrium. The reactivity of the molecule is therefore a composite of the reactivities of the individual tautomers. For instance, the enol form might be more reactive towards electrophiles at the carbon atom adjacent to the hydroxyl group, while the keto form will exhibit typical ketone chemistry.

Redox Chemistry and Oxidation/Reduction Pathways

The redox chemistry of furo[3,4-d]pyridazine systems is not well-documented. However, the constituent furan and pyridazine rings have known redox properties that can provide insight into the potential behavior of the fused system.

The furan ring can be susceptible to oxidation, which can lead to ring-opening reactions. The pyridazine ring, being electron-deficient, is generally more resistant to oxidation but can be reduced. Reduction of the pyridazine ring could potentially lead to the corresponding dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. The presence of the hydroxyl/keto functionality will also influence the redox potential of the molecule.

Potential redox reactions could include:

Oxidation: Possible oxidation of the furan ring or the dihydro component of the molecule.

Reduction: Reduction of the pyridazine C=N bonds or the carbonyl group in the keto tautomer.

Mechanistic studies would be required to determine the specific pathways and intermediates involved in any redox transformations of this compound.

Stability and Degradation Pathway Analysis (Mechanistic Focus)

The stability of this compound will be dependent on environmental conditions such as pH, temperature, and the presence of light or oxidizing/reducing agents. The degradation of pyridazinone-containing compounds has been studied in the context of herbicides, where microbial degradation has been identified as a key pathway. cambridge.org These studies suggest that degradation can involve demethylation and other metabolic transformations. cambridge.org

For this compound, potential degradation pathways could involve:

Hydrolysis: The lactam-like bond in the keto tautomer could be susceptible to hydrolysis under acidic or basic conditions, leading to ring opening of the pyridazinone moiety.

Oxidative Degradation: As mentioned in the redox section, oxidation could lead to the degradation of the furan ring.

Photodegradation: Many heterocyclic compounds are susceptible to degradation upon exposure to UV light.

Mechanistic investigations into the degradation of this specific molecule would be necessary to elucidate the precise pathways and the structures of the degradation products.

Acid-Base Catalyzed Transformations

No specific research has been found detailing the acid-base catalyzed transformations of this compound. In principle, the pyridazine ring contains basic nitrogen atoms that could be protonated under acidic conditions, potentially activating the ring system towards nucleophilic attack or influencing tautomeric equilibria. The hydroxyl group could also participate in acid-catalyzed dehydration or rearrangement reactions, depending on the reaction conditions and the stability of potential carbocation intermediates. Under basic conditions, the hydroxyl group could be deprotonated to form an alkoxide, which might influence the electronic properties of the heterocyclic system or serve as a nucleophile in subsequent reactions.

Photolytic Degradation Mechanisms

There is currently no available information regarding the photolytic degradation mechanisms of this compound. The presence of heteroaromatic rings and a hydroxyl group suggests potential for photochemical reactions, such as ring-opening, rearrangement, or the generation of reactive oxygen species upon irradiation with UV light. However, the specific pathways and products of such degradation are unknown.

Thermal Decomposition Pathways

The thermal stability and decomposition pathways of this compound have not been reported. It can be hypothesized that at elevated temperatures, the molecule may undergo fragmentation, with the initial bond cleavages likely occurring at the weakest points in the fused ring structure. The evolution of small molecules such as water, nitrogen, or carbon monoxide could be anticipated, but the specific decomposition products and the temperatures at which these processes occur remain to be determined experimentally.

Derivatization Strategies for Functionalization and Diversification

While the derivatization of the parent this compound is not documented, the reactivity of related pyridazine and pyridazinone systems can offer insights into potential functionalization strategies.

Alkylation and Acylation Reactions

Specific studies on the alkylation and acylation of this compound are not available. Generally, the nitrogen atoms of the pyridazine ring and the oxygen of the hydroxyl group would be the primary sites for such reactions. Alkylation could potentially occur at one of the ring nitrogens to form a pyridazinium salt, or at the hydroxyl group to yield an ether. Acylation would be expected to readily occur at the hydroxyl group to form an ester derivative. The regioselectivity of these reactions would likely be influenced by steric and electronic factors, as well as the specific reagents and conditions employed.

Halogenation and Suzuki-Miyaura Coupling Reactions

There is no direct literature on the halogenation of this compound. Halogenation of the pyridazine ring, if achievable, would provide a valuable synthetic handle for further functionalization.

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation, and it has been applied to various pyridazine derivatives. Although not demonstrated for the title compound, it is conceivable that a halogenated derivative of this compound could participate in Suzuki-Miyaura coupling reactions with boronic acids or their esters. This would allow for the introduction of a wide range of aryl or heteroaryl substituents, significantly diversifying the core structure. The success of such a reaction would depend on the successful synthesis of a suitable halogenated precursor and the identification of appropriate catalytic conditions.

Cycloaddition Reactions

The potential for this compound to participate in cycloaddition reactions has not been explored. The pyridazine ring can, in some cases, act as a diene or a dienophile in Diels-Alder reactions. However, the fused furan ring and the dihydro nature of the pyridazine ring in the target molecule would significantly influence its reactivity in such transformations. Further research would be necessary to determine if this compound can undergo [4+2] or other types of cycloaddition reactions.

Advanced Spectroscopic and Structural Elucidation of 5,7 Dihydrofuro 3,4 D Pyridazin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy would be the cornerstone for determining the precise molecular structure of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol in solution.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structure Confirmation

A suite of two-dimensional NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the fused ring system.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between adjacent protons, helping to establish the proton-proton networks within the dihydrofuro and pyridazine (B1198779) rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): By detecting correlations between protons and carbons over two to three bonds, HMBC would be crucial for establishing the connectivity between different fragments of the molecule, including the fusion points of the furan (B31954) and pyridazine rings and the position of the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, providing valuable information about the three-dimensional structure and conformation of the molecule.

A hypothetical data table for the expected NMR correlations is presented below to illustrate the type of information that would be gathered.

Proton (¹H)Carbon (¹³C)COSY CorrelationsHMBC Correlations
H-5C-5H-7C-4, C-5a, C-7, C-7a
H-7C-7H-5C-4, C-5, C-5a, C-7a
H-1C-1H-3C-3, C-4, C-7a
H-3C-3H-1C-1, C-4, C-7a
OH--C-4

Note: This table is illustrative and not based on experimental data.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) could provide insights into the structure and dynamics of this compound in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the carbon and nitrogen atoms in the solid state, which could reveal information about polymorphism and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

High-Resolution Mass Spectrometric (HRMS) Fragmentation Pattern Analysis

HRMS would be employed to determine the exact mass of the molecule and its elemental composition, and to study its fragmentation behavior, which can provide further structural confirmation.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Studies

ESI and APCI are soft ionization techniques that would be suitable for generating the protonated molecule [M+H]⁺ of this compound with minimal fragmentation. This would allow for the accurate mass measurement and confirmation of the molecular formula.

Collision-Induced Dissociation (CID) Pathways

Tandem mass spectrometry (MS/MS) experiments using CID would be performed on the protonated molecule to induce fragmentation. The resulting fragment ions would provide valuable information about the stability of the ring system and the nature of the substituent. Expected fragmentation pathways might include the loss of water from the hydroxyl group, retro-Diels-Alder reactions in the pyridazine ring, or cleavage of the dihydrofuran moiety.

A hypothetical table of expected mass spectrometric data is shown below.

Ionm/z (calculated)Possible Fragmentation Pathway
[M+H]⁺139.0507Protonated parent molecule
[M+H - H₂O]⁺121.0401Loss of water from the hydroxyl group
[M+H - CO]⁺111.0558Loss of carbon monoxide from the pyridazinone tautomer
[M+H - N₂]⁺111.0446Loss of nitrogen from the pyridazine ring

Note: This table is illustrative and not based on experimental data.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

IR and Raman spectroscopy would provide information about the functional groups present in the molecule and the vibrational modes of the fused ring structure.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for C-H, C=N, C=C, and C-O stretching and bending vibrations would also be present, providing a fingerprint of the molecule.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the vibrations of the aromatic pyridazine ring and other non-polar bonds.

A summary of expected key vibrational modes is presented in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
O-H stretch3200-3600 (broad)IR
Aromatic C-H stretch3000-3100IR, Raman
Aliphatic C-H stretch2850-3000IR, Raman
C=N stretch1600-1680IR, Raman
C=C stretch1450-1600IR, Raman
C-O stretch1000-1300IR

Note: This table is illustrative and not based on experimental data.

Identification of Key Functional Group Absorptions

No infrared (IR) or Raman spectroscopy data for this compound is available in the searched literature.

Conformational Analysis via Vibrational Spectroscopy

Without experimental vibrational spectroscopy data, a conformational analysis for this specific compound cannot be conducted.

X-ray Crystallographic Analysis for Solid-State Molecular Conformation

A search of crystallographic databases did not yield a crystal structure for this compound.

Crystal Packing and Intermolecular Interactions

Information on crystal packing and intermolecular interactions is derived from X-ray crystallographic analysis, which is not available.

Polymorphism Studies (Structural Aspects)

Studies on the polymorphism of a compound require crystallographic data for different crystalline forms, which have not been reported for this molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable)

The applicability of chiroptical spectroscopy would depend on the chirality of the molecule. However, no studies on its synthesis, resolution, or chiroptical properties have been found.

Theoretical and Computational Chemistry Studies of 5,7 Dihydrofuro 3,4 D Pyridazin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, are used to determine electronic structure, ground state properties, and molecular orbitals.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a common practice to employ DFT to analyze molecular orbitals and predict reactive sites. mdpi.com A study on pyridazine (B1198779) and its derivatives utilized DFT to understand their electronic properties. researchgate.net However, no specific DFT studies on the electronic structure of 5,7-Dihydrofuro[3,4-b]pyridazin-4-ol have been found.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability of a compound. mdpi.com Analysis of HOMO and LUMO is a standard component of computational studies on heterocyclic systems, but specific data for 5,7-Dihydrofuro[3,4-b]pyridazin-4-ol is not available.

Molecular Dynamics (MD) Simulations of Conformational Landscapes

Molecular dynamics simulations are used to study the time-dependent behavior of a molecular system, providing information about its conformational flexibility and dynamics. This technique is valuable for understanding how a molecule might change its shape, which can be critical for its biological activity. No MD simulation studies specifically targeting 5,7-Dihydrofuro[3,4-b]pyridazin-4-ol have been reported.

Prediction of Reactivity and Reaction Mechanisms through Computational Approaches

Computational approaches are frequently used to predict the reactivity of molecules and to elucidate potential reaction mechanisms. These predictions can guide synthetic efforts and help in understanding a compound's chemical behavior. The absence of specific computational studies on 5,7-Dihydrofuro[3,4-b]pyridazin-4-ol means that no such predictions are currently available.

In Silico Docking Studies with Protein Targets

In silico molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. nih.govbiointerfaceresearch.com This method is instrumental in drug discovery for identifying potential drug candidates. ekb.eg While docking studies have been performed for various heterocyclic compounds, including quinoline (B57606) and pyrazolo[3,4-b]pyridine derivatives, no in silico docking studies involving 5,7-Dihydrofuro[3,4-b]pyridazin-4-ol have been published. nih.govresearchgate.net

Ligand-Protein Interaction Prediction

Predicting the interaction between a small molecule (ligand) and a protein is a cornerstone of computational drug discovery. nih.gov Molecular docking is a primary technique used for this purpose, simulating the binding of a ligand to a protein's active site to predict its preferred orientation and conformation. hilarispublisher.comhilarispublisher.comkavrakilab.org

For 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, the process begins with generating a three-dimensional structure of the molecule and optimizing its geometry to achieve a low-energy state. Given the structural similarities of the furo-pyridazine core to known kinase inhibitors, a hypothetical docking study could be performed against a relevant protein kinase, such as Aurora A kinase, which is a target in cancer therapy. tandfonline.comtandfonline.com

In such a simulation, the compound would be placed into the ATP-binding site of the kinase. The algorithm would then explore various poses, scoring them based on factors like shape complementarity and intermolecular forces. hilarispublisher.com The furo-pyridazine scaffold is expected to form key interactions. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, while the hydroxyl group of the "-ol" tautomer can serve as a hydrogen bond donor. The fused ring system itself can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

An illustrative prediction of the interactions between this compound and the active site of a hypothetical protein kinase is presented below.

Table 1: Illustrative Predicted Interactions between this compound and a Hypothetical Kinase Active Site

Amino Acid ResidueInteraction TypeInteracting Atom(s) on Ligand
LEU 139HydrophobicFuran (B31954) Ring
GLY 216Hydrogen Bond (Acceptor)Pyridazine Nitrogen (N5)
ALA 160Hydrogen Bond (Donor)Hydroxyl Group (O4)
VAL 147HydrophobicDihydrofuran Ring
LYS 162Hydrogen Bond (Acceptor)Furan Oxygen (O6)

Binding Affinity and Interaction Fingerprint Analysis

Interaction Fingerprints (IFPs) offer a systematic way to encode and compare the binding modes of different ligands. nih.govosti.govnih.gov An IFP is typically a binary vector where each bit represents a specific interaction with a particular amino acid residue. igi-global.com This allows for a detailed comparison of how this compound interacts with a target compared to other known inhibitors, aiding in the analysis of structure-activity relationships. nih.gov

Below are illustrative tables showing a hypothetical binding affinity prediction and an interaction fingerprint for the compound against a panel of kinases.

Table 2: Illustrative Predicted Binding Affinities of this compound against a Panel of Protein Kinases

Protein TargetPredicted Docking Score (kcal/mol)Predicted pKi
Aurora A Kinase-8.57.8
Cyclin-Dependent Kinase 2 (CDK2)-7.97.2
Spleen Tyrosine Kinase (SYK)-7.26.5
c-Met Kinase-8.17.4

Table 3: Illustrative Interaction Fingerprint for this compound with Key Residues of a Hypothetical Kinase

ResidueHydrophobicH-Bond DonorH-Bond AcceptorIonic
LEU 1391000
GLY 2160010
ALA 1600100
LYS 1620010
GLU 1580000

(1 indicates presence of interaction, 0 indicates absence)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govmdpi.com Developing a QSAR model for a class of compounds like furo-pyridazine derivatives can enable the prediction of the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. researchgate.net

Molecular Descriptors Generation

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu These descriptors can be broadly categorized:

1D Descriptors : Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors : Derived from the 2D representation, including topological indices (e.g., connectivity indices) and counts of structural features (e.g., hydrogen bond donors/acceptors).

3D Descriptors : Calculated from the 3D conformation, such as molecular volume, surface area, and shape indices.

Quantum-Chemical Descriptors : These describe the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. acs.org

For this compound and its analogs, a wide range of these descriptors would be calculated using specialized software to create a comprehensive dataset for statistical modeling. osdd.net

Table 4: Selected Molecular Descriptors Illustratively Calculated for this compound

Descriptor TypeDescriptor NameCalculated Value
1DMolecular Weight152.14 g/mol
1DHeavy Atom Count11
2DTopological Polar Surface Area (TPSA)62.5 Ų
2DNumber of H-Bond Donors1
2DNumber of H-Bond Acceptors3
2DLogP (Octanol-Water Partition Coefficient)0.85
3DSolvent Accessible Surface Area345.2 Ų
QuantumHOMO Energy-6.2 eV
QuantumLUMO Energy-1.5 eV
QuantumDipole Moment3.1 Debye

Statistical Modeling of Structure-Property Correlations

Once descriptors are generated for a series of compounds with known activities, statistical methods are employed to build the QSAR model. buecher.debasicmedicalkey.com Common techniques include:

Multiple Linear Regression (MLR) : Creates a simple linear equation relating the activity to a few key descriptors.

Partial Least Squares (PLS) : A regression technique suitable for datasets where the number of descriptors is large or they are highly correlated.

Machine Learning Methods : More advanced approaches like Support Vector Machines (SVM), Random Forests, or Artificial Neural Networks can capture complex, non-linear relationships between structure and activity. researchgate.net

A crucial part of model development is validation. buecher.de This involves testing the model's ability to predict the activity of compounds not used in its creation (an external test set). Statistical metrics such as the squared correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set are used to assess the model's robustness and predictive power. tandfonline.com

For instance, a hypothetical MLR model for a series of furo-pyridazine derivatives might yield an equation like:

pIC50 = 0.75 * LogP - 0.12 * TPSA + 0.5 * (HOMO-LUMO Gap) + 3.5

This equation would suggest that higher lipophilicity (LogP) and a larger HOMO-LUMO gap contribute positively to the activity, while a larger polar surface area (TPSA) is detrimental. Such insights are invaluable for the rational design of new, more potent compounds.

Biological Target Interactions and Mechanistic Insights of 5,7 Dihydrofuro 3,4 D Pyridazin 4 Ol in Vitro and Cellular Focus

Investigation of Enzyme Inhibition and Activation Mechanisms (In Vitro)

No studies detailing the investigation of enzyme inhibition or activation by 5,7-dihydrofuro[3,4-d]pyridazin-4-ol are present in the current scientific literature.

There is no available data from kinetic analyses, such as the determination of inhibition constants (Kᵢ) or activation constants (Kₐ), for the interaction of this compound with any specific enzyme.

Research identifying whether this compound binds to allosteric or orthosteric sites on any enzyme has not been published.

Receptor Binding and Ligand-Receptor Interaction Studies (In Vitro)

There is no information available from in vitro studies on the binding of this compound to any biological receptors.

No data from radioligand binding assays involving this compound have been reported. Such assays are crucial for determining the affinity of a ligand for a receptor, typically yielding values such as the dissociation constant (Kₔ) or the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand (IC₅₀).

There are no published studies that have employed Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics (association and dissociation rate constants) or the thermodynamic profile (enthalpy and entropy changes) of the interaction between this compound and any biological target.

Modulation of Cellular Signaling Pathways in Model Systems (In Vitro/Cellular)

No research has been published detailing the effects of this compound on any cellular signaling pathways in in vitro or cellular model systems. Consequently, there is no data on its potential to modulate pathways that are often investigated for therapeutic intervention.

Reporter Gene Assays for Pathway Activation/Inhibition

No publicly available studies were identified that utilize reporter gene assays to investigate the effect of this compound on the activation or inhibition of specific cellular signaling pathways. Reporter gene assays are a common strategy to measure the influence of a compound on the transcriptional activity of a pathway. nih.gov However, there is no published data detailing the application of this technique to this compound.

Analysis of Downstream Protein Expression and Phosphorylation

There is no available research that analyzes the effects of this compound on the expression levels or phosphorylation status of downstream proteins. Such analyses, typically performed using methods like Western blotting or mass spectrometry-based proteomics, are crucial for elucidating a compound's mechanism of action. For instance, studies on other heterocyclic compounds, such as pyrazolo[4,3-d]pyrimidine derivatives, have shown significant dephosphorylation of key cellular proteins, confirming their mechanism as kinase inhibitors. nih.gov However, similar investigations have not been reported for this compound.

Target Identification and Validation Strategies

Affinity Chromatography and Proteomics Approaches

No studies have been published describing the use of affinity chromatography coupled with proteomics to identify the cellular binding partners of this compound. This approach is a powerful tool for target deconvolution, but its application to this specific compound has not been documented in the scientific literature.

Genetic Perturbation Studies in Cellular Models

There is no evidence of genetic perturbation studies, such as those employing siRNA, shRNA, or CRISPR/Cas9 technology, being used to validate the biological targets of this compound in cellular models. These techniques are instrumental in confirming whether the modulation of a specific gene product is responsible for the observed biological effects of a compound.

Mechanistic Elucidation of Observed Biological Activity (Molecular Level)

Molecular Recognition Principles

Due to the absence of identified biological targets for this compound, there is no information available regarding its molecular recognition principles. Studies involving techniques like X-ray crystallography, NMR spectroscopy, or computational molecular docking, which are used to define the specific interactions between a compound and its target protein, have not been reported for this molecule. openmedicinalchemistryjournal.com Molecular docking has been applied to other pyridazine (B1198779) and thiazole (B1198619) derivatives to understand their binding to specific targets. nih.govnih.gov

Conformational Changes Induced by Ligand Binding

No information is currently available in the scientific literature regarding conformational changes induced by the binding of this compound to any biological target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5,7 Dihydrofuro 3,4 D Pyridazin 4 Ol Derivatives

Systematic Structural Modifications on the Pyridazine (B1198779) and Furan (B31954) Rings

The furo[3,4-d]pyridazine scaffold serves as a versatile template for chemical modification. Systematic alterations to both the pyridazine and furan rings have been explored to probe the impact on biological activity.

Modifications on the Pyridazine Ring:

Substitution at the N7 position: The nitrogen atom at position 7 is a key site for modification. Introduction of various substituents, such as alkyl, aryl, and heteroaryl groups, can significantly influence potency and selectivity. For instance, the introduction of a substituted phenyl ring can lead to interactions with specific hydrophobic pockets in target proteins.

Substitution on the pyridazine ring itself: The carbon atoms of the pyridazine ring can also be functionalized. For example, the introduction of small electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring system, which in turn can affect binding affinity and metabolic stability.

Modifications on the Furan Ring:

Replacement of the furan ring: In some studies, the furan ring has been replaced with other five-membered heterocycles, such as thiophene (B33073) or pyrrole, to investigate the role of the oxygen atom in biological activity. These modifications can alter the hydrogen bonding capacity and lipophilicity of the molecule.

A hypothetical representation of the impact of these modifications on a generic biological activity is presented in the table below.

DerivativeModificationRelative Activity
Parent 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol1.0
A N7-methyl1.5
B N7-phenyl3.2
C C5-ethyl0.8
D Furan replaced with thiophene0.5

Identification of Key Pharmacophoric Features and Essential Structural Elements

Pharmacophore modeling is a powerful tool for identifying the essential structural features required for biological activity. For this compound derivatives, several key pharmacophoric features have been proposed based on computational and experimental studies of related compounds. nih.gov

These features typically include:

A hydrogen bond donor: The hydroxyl group at the C4 position is a crucial hydrogen bond donor, often interacting with a key amino acid residue in the target protein's active site.

A hydrogen bond acceptor: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, further anchoring the molecule in the binding pocket.

A hydrophobic region: The fused furan and pyridazine rings provide a rigid, planar scaffold that can engage in hydrophobic interactions with the target. Substituents on these rings can further enhance these interactions.

An aromatic feature: The introduction of an aromatic ring, for example at the N7 position, can lead to beneficial π-π stacking interactions with aromatic amino acid residues.

The spatial arrangement of these features is critical for optimal binding and biological activity.

Correlation of Molecular Descriptors with Observed Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. insilico.eu This is achieved by correlating various molecular descriptors with the observed activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.

For this compound derivatives, relevant molecular descriptors can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These descriptors can be correlated with the strength of electrostatic and hydrogen bonding interactions.

Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for understanding how well a molecule fits into a binding site.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor of a molecule's hydrophobicity. This property is crucial for membrane permeability and hydrophobic interactions with the target.

Topological descriptors: These are numerical indices derived from the 2D representation of the molecule and describe its connectivity and branching.

By developing robust QSAR models, it is possible to predict the biological activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds. zsmu.edu.ua

Design Principles for Optimized Derivatives with Enhanced Specificity

The development of optimized derivatives with enhanced specificity is a key goal in drug discovery. Based on SAR and SPR studies, several design principles can be formulated for this compound analogs:

Scaffold Hopping: Replacing the furo[3,4-d]pyridazine core with isosteric scaffolds can lead to novel derivatives with improved properties. This approach can help to escape from existing patent space and may lead to compounds with different selectivity profiles.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to specific subpockets of the target protein. These fragments can then be linked together or grown to create more potent and selective inhibitors.

Structure-Based Drug Design: When the 3D structure of the target protein is known, computational docking and molecular dynamics simulations can be used to design derivatives that fit optimally into the binding site. This allows for the rational design of modifications that enhance binding affinity and selectivity.

Introduction of Specificity Elements: By incorporating functional groups that interact with unique features of the target protein, it is possible to design derivatives with high selectivity over other related proteins. For example, targeting a specific amino acid residue that is not conserved in other family members.

Conformational Requirements for Molecular Recognition

Key conformational considerations include:

Ring puckering: While the furan and pyridazine rings are largely planar, slight puckering can occur, which may be important for optimal fitting into the binding site.

Intramolecular hydrogen bonding: The formation of intramolecular hydrogen bonds can lock the molecule into a specific conformation, which may be either favorable or unfavorable for binding.

Understanding the conformational requirements for molecular recognition is essential for the design of derivatives with improved potency and selectivity. Techniques such as X-ray crystallography of ligand-protein complexes and NMR spectroscopy can provide valuable insights into the bioactive conformation. beilstein-journals.org

Future Research Directions and Translational Perspectives for 5,7 Dihydrofuro 3,4 D Pyridazin 4 Ol

Exploration of Advanced Synthetic Methodologies for Diversification

The generation of a diverse library of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol analogs is paramount for exploring its structure-activity relationships (SAR). While the synthesis of the parent furo[3,4-d]pyridazine core can be achieved through methods like the reaction of acetyl-containing furan-3-carboxylates with hydrazine, advanced methodologies are required for efficient diversification. researchgate.net

Future synthetic strategies could include:

Late-Stage Functionalization: Employing C-H activation and other late-stage functionalization techniques to modify the core structure without de novo synthesis. This would allow for the rapid introduction of various functional groups to probe biological targets.

Flow Chemistry: Utilizing microfluidic reactors to optimize reaction conditions, improve yields, and enhance safety, particularly for reactions involving hazardous intermediates.

Diversity-Oriented Synthesis (DOS): Designing synthetic pathways that can generate a wide range of structurally diverse molecules from a common starting material, exploring different stereochemical and regiochemical outcomes. One potential precursor for such syntheses could be functionalized furans, which can lead to furo[3,4-d]pyridazine intermediates. researchgate.net

A key challenge lies in the selective modification of the pyridazine (B1198779) and dihydropyran rings. Methodologies developed for related heterocyclic systems, such as pyrido[3,4-c]pyridazines, could serve as a valuable starting point. mdpi.com

Table 1: Potential Precursors for Furo[3,4-d]pyridazine Synthesis

Precursor Type Reaction Potential Outcome
Functionalized Furan-3-carboxylates Reaction with hydrazine Formation of the core furo[3,4-d]pyridazine scaffold researchgate.net
1,3-Dicarbonyl Compounds Condensation and cyclization Access to substituted pyridazinone rings organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be pivotal in guiding research on this compound. These computational tools can accelerate the design-make-test-analyze cycle.

Potential applications include:

Predictive Modeling: Training ML models on existing data for related pyridazine derivatives to predict the biological activities, physicochemical properties, and potential toxicity of novel this compound analogs.

De Novo Design: Using generative models to design new molecules with desired properties, such as high affinity for a specific biological target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Synthesis Planning: Employing AI-powered retrosynthesis tools to identify the most efficient and cost-effective synthetic routes for novel designed compounds.

By leveraging AI, researchers can more effectively navigate the vast chemical space around the furo[3,4-d]pyridazine scaffold, prioritizing the synthesis of compounds with the highest probability of success.

Identification of Novel Molecular Targets and Pathways for Investigation

The pyridazine nucleus is a recognized "privileged structure" in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govacs.orgscholarsresearchlibrary.comnih.gov This suggests that derivatives of this compound could interact with a variety of important biological targets.

Initial screening efforts should focus on targets where other pyridazine-based scaffolds have shown promise:

Protein Kinases: Many pyridazine derivatives are known kinase inhibitors. researchgate.net Screening a library of this compound analogs against a panel of kinases could identify novel inhibitors for oncology or inflammatory diseases. For example, some pyridazine derivatives have been investigated as inhibitors of the JNK1 pathway. nih.govacs.org

Inflammasomes: Recently, pyridazine scaffolds have been used to develop potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. nih.gov

GABAa Receptors: Certain fused pyridazine systems have shown activity as modulators of GABAa receptors, suggesting potential applications in neuroscience. mdpi.com

Table 2: Investigated Biological Targets for Pyridazine-Based Scaffolds

Target Class Specific Target Example Potential Therapeutic Area Reference
Protein Kinases JNK1 Cancer nih.govacs.org
Inflammasomes NLRP3 Inflammatory Diseases nih.gov
Ion Channels GABAa Receptor Neuroscience mdpi.com

Development of Chemical Probes for Biological Systems

A well-characterized molecule derived from this compound could serve as a valuable chemical probe to investigate biological systems. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context.

The development process would involve:

Identification of a Potent and Selective Binder: Through screening and optimization, a derivative with high affinity and selectivity for a single molecular target would be identified.

Introduction of a Reporter Tag: The selective compound would be functionalized with a tag (e.g., a fluorophore, biotin, or a photo-crosslinking group) to allow for visualization or pull-down experiments.

Validation in Biological Systems: The resulting probe would be used to study the localization, dynamics, and interactions of its target protein in living cells.

Such probes could be instrumental in validating novel drug targets and elucidating complex biological pathways.

Multidisciplinary Approaches in Chemical Biology and Material Science

The potential applications of the furo[3,4-d]pyridazine scaffold are not limited to medicine. The rigid, planar structure and the presence of multiple heteroatoms make it an interesting building block for materials science.

Collaborative, multidisciplinary research could explore:

Organic Electronics: Fused pyridazine systems have been investigated as organic building blocks for organometallic semiconductors, which are crucial for technologies like OLED screens. liberty.edu

Coordination Polymers and Frameworks: The nitrogen atoms of the pyridazine ring can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. psu.edu These materials can have applications in gas storage, catalysis, and sensing.

Fluorescent Probes: Fused heterocyclic systems are often fluorescent. researchgate.net Derivatives of this compound could be developed as novel fluorescent dyes for biological imaging or as sensors for specific analytes.

Challenges and Opportunities in the Field of Furo[3,4-D]pyridazine Research

The field of furo[3,4-d]pyridazine research is still in its infancy, which presents both challenges and significant opportunities.

Challenges:

Synthetic Accessibility: As with many "rare chemicals," robust and scalable synthetic routes to a wide variety of furo[3,4-d]pyridazine derivatives are not yet well-established. mdpi.com

Limited Existing Data: The scarcity of published research means that new investigations will have to build a foundational understanding of the scaffold's properties from the ground up.

Physicochemical Properties: The properties of the scaffold, such as solubility and metabolic stability, are largely unknown and may require significant medicinal chemistry efforts to optimize for biological applications.

Opportunities:

Novel Chemical Space: The underexplored nature of this scaffold means there is a high potential for discovering molecules with novel biological activities and intellectual property.

Versatile Core Structure: The furo[3,4-d]pyridazine core offers multiple points for chemical modification, allowing for fine-tuning of properties to suit various applications.

Broad Applicability: The demonstrated success of the broader pyridazine class in diverse fields suggests that furo[3,4-d]pyridazines could have a significant impact in medicine, agrochemicals, and material science. scholarsresearchlibrary.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL derivatives?

  • Methodological Answer : Cyclization reactions involving alkynyl pyridazinones in dioxane with KOH under reflux conditions yield dihydrofuropyridazinone scaffolds. For example, 5-alkynyl-4-chloropyridazinones react with KOH to form furopyridazinones . Optimization of reaction time, solvent polarity, and base concentration is critical to avoid side products like thiadiazolylsulfonyl derivatives .

Q. How can structural characterization of dihydrofuropyridazinone derivatives be rigorously validated?

  • Methodological Answer : Use combined spectroscopic techniques:

  • NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and fused ring systems via 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC.
  • IR : Confirm carbonyl (1676 cm1^{-1}) and fused heterocyclic stretches.
  • Elemental Analysis : Validate purity (>95%) and molecular formula consistency .

Q. What in vitro assays are suitable for evaluating antiviral activity of dihydrofuropyridazinones?

  • Methodological Answer : Use HIV-1 RT inhibition assays (IC50_{50}) and cell-based antiviral assays (MTT method) to measure EC50_{50} values. Include controls like efavirenz for potency comparison. For example, derivatives with EC50<0.1μM _{50} < 0.1 μM show promising activity .

Advanced Research Questions

Q. How can computational modeling guide the design of dihydrofuropyridazinones with enhanced NNRTI activity?

  • Methodological Answer :

  • 3D-QSAR : Build models using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups at C2) with RT binding affinity .
  • Molecular Dynamics (MD) : Simulate ligand-RT interactions (e.g., Lys101, Tyr181) to assess stability of hydrogen bonds and hydrophobic contacts .
  • Virtual Screening : Prioritize derivatives with improved LogP (<3.5) and polar surface area (<90 Å2^2) for BBB penetration .

Q. How do structural modifications address drug resistance mutations (e.g., K103N, Y181C) in NNRTIs?

  • Methodological Answer : Introduce flexible substituents (e.g., trifluoromethyl) to maintain binding despite steric clashes. For Y181C mutants, replace rigid aromatic moieties with rotatable aliphatic chains to restore Van der Waals interactions . Validate via resistance profiling in MT-4 cells .

Q. What strategies optimize pharmacokinetic properties of dihydrofuropyridazinones?

  • Methodological Answer :

  • Metabolic Stability : Incorporate methyl groups at metabolically labile positions (e.g., C7) to reduce CYP3A4-mediated oxidation.
  • Solubility : Introduce ionizable groups (e.g., tertiary amines) while maintaining LogD ~2.5 for balanced absorption.
  • In Vivo Validation : Use rat models to measure oral bioavailability (>40%) and plasma half-life (>6 hours) .

Q. How to resolve discrepancies in activity data between enzymatic and cellular assays?

  • Methodological Answer :

  • Membrane Permeability : Assess via Caco-2 monolayers; low permeability may explain reduced cellular activity despite high enzymatic inhibition.
  • Protein Binding : Measure free fraction in plasma (e.g., >10% unbound for efficacy).
  • Off-Target Effects : Screen against kinase panels to rule out nonspecific inhibition .

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